molecular formula C13H8N4S B2895684 7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-44-8

7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B2895684
CAS RN: 338394-44-8
M. Wt: 252.3
InChI Key: IDUFMWUHCOVRAW-ONEGZZNKSA-N
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Description

“7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs are N-heterocyclic compounds that have significant photophysical properties and have attracted attention in medicinal chemistry and material science . They are strategic compounds for optical applications due to their tunable photophysical properties .


Synthesis Analysis

The synthesis of PPs has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The molecular structure of “7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .


Physical And Chemical Properties Analysis

The compound forms yellow crystals . It has a melting point of 255 °C . The IR spectrum of the compound exhibits the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 .

Scientific Research Applications

Structural Characterization and Synthesis

  • The crystalline structure of a related compound, highlighting the planarity of the pyrazolopyrimidine ring system and its angular relationship with attached phenyl groups, provides a foundational understanding for designing derivatives with specific properties (L. Wen et al., 2004).
  • Novel synthetic routes have been developed for thieno[3,2-d]pyrimidines, showcasing the versatility of thiophene derivatives in constructing complex heterocyclic frameworks, which are valuable in drug discovery and materials science (W. Ren, Kambhampati V. B. Rao, R. Klein, 1986).

Biological Activity and Applications

  • Pyrazolopyrimidine derivatives have been synthesized and evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. This highlights the importance of structural modifications in tuning the biological activities of heterocyclic compounds (A. Rahmouni et al., 2014).
  • Another study synthesized a series of pyrazolylpyridin-2-ones and evaluated them for anti-inflammatory and analgesic activities. Some compounds showed comparable activity to standard drugs, demonstrating the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in treating pain and inflammation (M. Ismail et al., 2007).

Material Science and Chemical Properties

  • The synthesis of polyheterocyclic compounds using pyrazolo[1,5-a]pyrimidine derivatives as precursors demonstrates their utility in constructing complex molecular architectures. Such compounds have applications in material science and pharmaceutical chemistry, showcasing the broad utility of this chemical scaffold (M. A. Elneairy et al., 2006).

properties

IUPAC Name

7-[(E)-2-thiophen-2-ylethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4S/c14-8-10-9-16-17-11(5-6-15-13(10)17)3-4-12-2-1-7-18-12/h1-7,9H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUFMWUHCOVRAW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-(2-Thienyl)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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